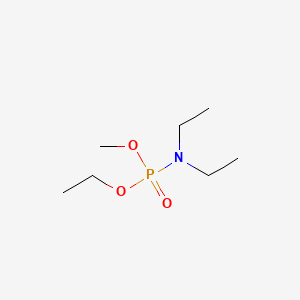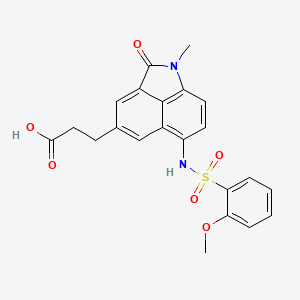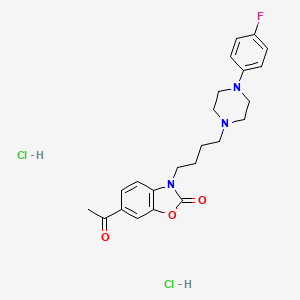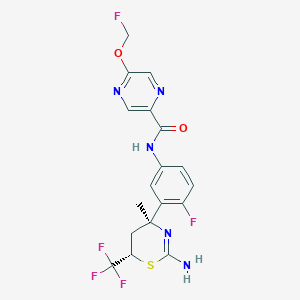
Diethylphosphoramidic acid ethyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylphosphoramidic acid ethyl methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes a phosphoramidic acid moiety and an ester linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylphosphoramidic acid ethyl methyl ester can be synthesized through various methods. One common approach involves the reaction of diethylphosphoramidic acid with ethyl methyl alcohol in the presence of a catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently . Another method involves the use of acyl chlorides or acid anhydrides, which react with alcohols to form esters .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and automated control systems further enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylphosphoramidic acid ethyl methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester into primary alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Grignard reagents or other nucleophiles.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
Diethylphosphoramidic acid ethyl methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethylphosphoramidic acid ethyl methyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acids and alcohols . In reduction reactions, the ester is reduced to primary alcohols through the transfer of hydride ions . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts or other reagents .
Comparaison Avec Des Composés Similaires
Diethylphosphoramidic acid ethyl methyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propionate: Used in the manufacture of perfumes and as a flavoring agent.
The uniqueness of this compound lies in its phosphoramidic acid moiety, which imparts distinct chemical properties and reactivity compared to other esters .
Propriétés
Numéro CAS |
89893-77-6 |
|---|---|
Formule moléculaire |
C7H18NO3P |
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
N-[ethoxy(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C7H18NO3P/c1-5-8(6-2)12(9,10-4)11-7-3/h5-7H2,1-4H3 |
Clé InChI |
WPUSVRJHXIUPHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)


![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)

![1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B15073593.png)

![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)


